molecular formula C20H24N2O5 B125413 美多沙洛尔 CAS No. 56290-94-9

美多沙洛尔

货号 B125413
CAS 编号: 56290-94-9
分子量: 372.4 g/mol
InChI 键: MPQWSYJGFLADEW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Medroxalol is a vasodilator beta blocker that is also classified as a mixed receptor blocker as it blocks both alpha and beta receptors .


Synthesis Analysis

The synthesis of Medroxalol involves several steps . The first step involves a Friedel-Crafts acetylation of salicylamide. The aromatic methylketone is then halogenated. The bromide in the resulting compound is displaced by the nitrogen in N-benzyl-1-(3’,4’-methylenedioxyphenyl)-3-butylamine, which is prepared by reductive amination on the corresponding ketone. The product of the last step is catalytically hydrogenated, reducing the ketone and removing the benzyl protecting group to afford the product Medroxalol .


Molecular Structure Analysis

The molecular formula of Medroxalol is C20H24N2O5 . The molar mass is 372.421 g/mol . The structure includes a benzodioxol group and a butylamine group .


Chemical Reactions Analysis

The synthesis of Medroxalol involves several chemical reactions including Friedel-Crafts acetylation, halogenation, nucleophilic substitution, reductive amination, and catalytic hydrogenation .

科学研究应用

Antihypertensive Activity

Medroxalol exhibits potent antihypertensive properties due to its ability to block both α- and β-adrenergic receptors . This dual action makes it particularly effective in managing high blood pressure. Research has shown that the enantiomers of medroxalol have nearly equal potency in reducing blood pressure in spontaneously hypertensive rats (SHR), suggesting its potential for therapeutic use in hypertension management .

Adrenergic Receptor Blocking

The compound’s enantiomers have been studied for their α1 and β1-adrenergic blocking activities in vitro . The (+) enantiomers demonstrated greater α-antagonism, while the (−) enantiomers showed greater β-antagonism. This stereoselectivity in receptor blockade could be leveraged to design targeted therapies for conditions where modulation of specific adrenergic receptor subtypes is desired .

Cardiovascular Research

Medroxalol’s cardiovascular effects extend beyond blood pressure control. It has been investigated for its overall cardiovascular properties , including its impact on heart rate and cardiac output . Understanding these effects is crucial for developing new treatments for a range of cardiovascular diseases.

Vasodilatory Effects

As a vasodilator beta blocker , medroxalol can cause the dilation of blood vessels, which helps to lower blood pressure and improve blood flow . This property is particularly useful in research focused on ischemic conditions and peripheral vascular diseases.

Pharmacokinetics and Stereochemistry

The study of medroxalol’s pharmacokinetics involves understanding how the body absorbs, distributes, metabolizes, and excretes the drug. The stereochemistry of medroxalol is also significant, as the therapeutic activity may vary between its isomers. This aspect is essential in the development of more effective and safer pharmacological agents .

Synthesis and Chemical Properties

Medroxalol’s synthesis involves several chemical reactions, including Friedel-Crafts acetylation and reductive amination, which are of interest in organic chemistry research . The compound’s chemical properties, such as its molecular structure and functional groups, are also studied to explore its interactions with biological systems.

属性

IUPAC Name

5-[2-[4-(1,3-benzodioxol-5-yl)butan-2-ylamino]-1-hydroxyethyl]-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-12(2-3-13-4-7-18-19(8-13)27-11-26-18)22-10-17(24)14-5-6-16(23)15(9-14)20(21)25/h4-9,12,17,22-24H,2-3,10-11H2,1H3,(H2,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQWSYJGFLADEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC2=C(C=C1)OCO2)NCC(C3=CC(=C(C=C3)O)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70161-10-3 (mono-hydrochloride)
Record name Medroxalol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056290949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30866550
Record name Medroxalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30866550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Medroxalol

CAS RN

56290-94-9, 70161-10-3
Record name Medroxalol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56290-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Medroxalol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056290949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medroxalol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Medroxalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30866550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[2-[[3-(1,3-benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]salicylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.618
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEDROXALOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PX96289JA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Medroxalol
Reactant of Route 2
Medroxalol
Reactant of Route 3
Reactant of Route 3
Medroxalol
Reactant of Route 4
Medroxalol
Reactant of Route 5
Medroxalol
Reactant of Route 6
Medroxalol

Q & A

Q1: What is the primary mechanism of action of Medroxalol?

A1: Medroxalol exerts its antihypertensive effects primarily through a combination of α- and β-adrenergic receptor blockade. [, , , , , , ] This dual action helps lower blood pressure by reducing peripheral vascular resistance and suppressing reflex tachycardia. [, ]

Q2: Does Medroxalol exhibit any vasodilatory effects beyond its α-blocking properties?

A2: Research suggests that Medroxalol also possesses β2-adrenergic receptor agonist activity, contributing to its vasodilatory effects. [, , , , , ] This additional mechanism distinguishes it from pure α-blockers.

Q3: How does Medroxalol's β2-agonist activity contribute to its therapeutic effect?

A3: Stimulation of β2-adrenergic receptors in vascular smooth muscle by Medroxalol leads to vasodilation, further contributing to its antihypertensive effects. [, , ]

Q4: Are there any differences in the effects of Medroxalol enantiomers?

A4: Yes, studies indicate that Medroxalol enantiomers display different potencies in blocking α1- and β2-adrenergic receptors, influencing their overall antihypertensive effects. []

Q5: How does modifying the carboxamide function in Medroxalol affect its β-blocking activity?

A5: Research on Medroxalol analogues reveals that increasing the steric bulk of the alkyl group on the carboxamide function leads to decreased β-blocking activity. []

Q6: What is the role of the phenolic hydroxy group in Medroxalol's activity?

A6: Studies suggest that the phenolic hydroxy group in Medroxalol enhances its α-adrenergic antagonism while the deactivation of this group by the carboxamide function contributes to its β-adrenergic antagonistic properties. []

Q7: What is the bioavailability of Medroxalol after oral administration?

A7: Studies show that the absolute bioavailability of Medroxalol after oral administration varies depending on the formulation. The solution shows a bioavailability of 54%, while the tablet formulation has a bioavailability of 38%. []

Q8: How is Medroxalol eliminated from the body?

A8: Following oral administration, Medroxalol is primarily eliminated through a combination of metabolism and urinary excretion, with a small percentage of the parent drug recovered in the urine. []

Q9: What is the elimination half-life of Medroxalol?

A9: Medroxalol exhibits a relatively long elimination half-life, ranging from 7.3 hours after intravenous administration to 11.1-15.6 hours after oral administration. [, , ] This characteristic contributes to its prolonged antihypertensive effect.

Q10: What animal models have been used to study the antihypertensive effects of Medroxalol?

A10: Spontaneously hypertensive rats (SHR) and anesthetized dogs are common animal models utilized in research to investigate the antihypertensive properties of Medroxalol. [, , , ]

Q11: What are the effects of Medroxalol on large artery diameter and elasticity in hypertensive patients?

A12: Research indicates that chronic Medroxalol treatment leads to an active increase in large artery diameter and compliance in hypertensive patients. [, ] These effects contribute to its antihypertensive action and improved vascular health.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。